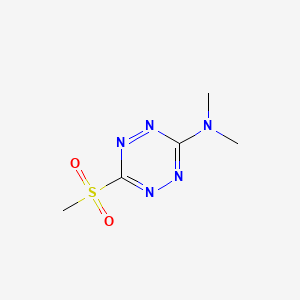
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is a chemical compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This particular compound is characterized by the presence of a methanesulfonyl group and two dimethylamine groups attached to the tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of tetrazine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Tetrazine derivative+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Nucleophilic Addition: The tetrazine ring can participate in nucleophilic addition reactions, forming adducts with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A related compound used in similar substitution reactions.
Tetrazine Derivatives: Other tetrazine compounds with different substituents that exhibit similar reactivity.
Sulfonamide Derivatives: Compounds with a sulfonamide group that share some chemical properties.
Uniqueness
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is unique due to the combination of the methanesulfonyl group and the tetrazine ring, which imparts specific reactivity and potential applications not found in other similar compounds. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.
Properties
CAS No. |
111888-23-4 |
|---|---|
Molecular Formula |
C5H9N5O2S |
Molecular Weight |
203.23 g/mol |
IUPAC Name |
N,N-dimethyl-6-methylsulfonyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C5H9N5O2S/c1-10(2)4-6-8-5(9-7-4)13(3,11)12/h1-3H3 |
InChI Key |
UGWSCPBHZNHDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(N=N1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


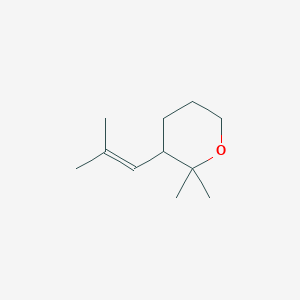
![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
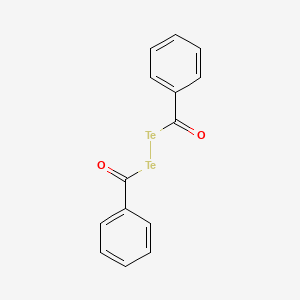
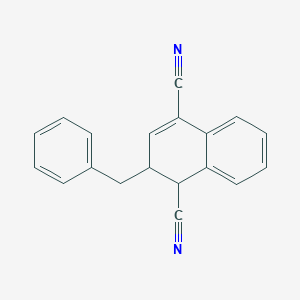
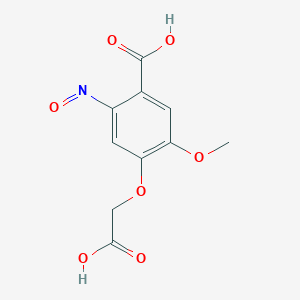
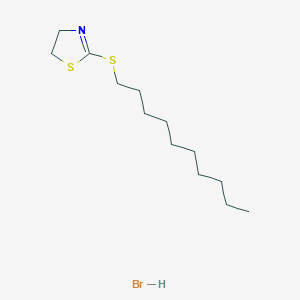
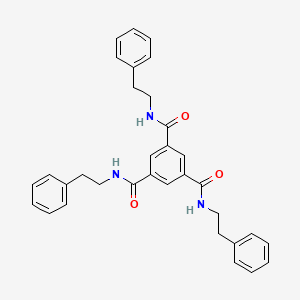
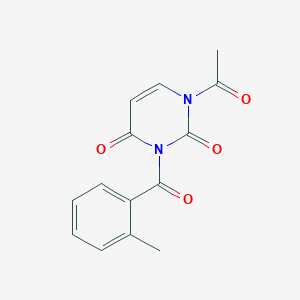
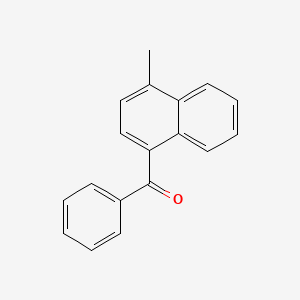
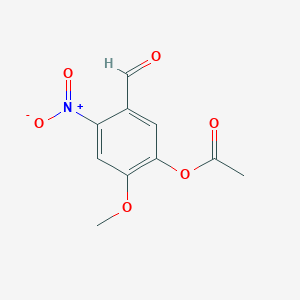
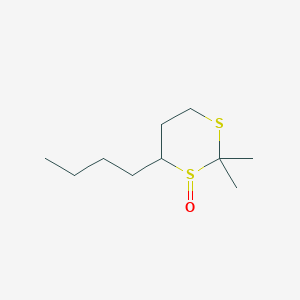
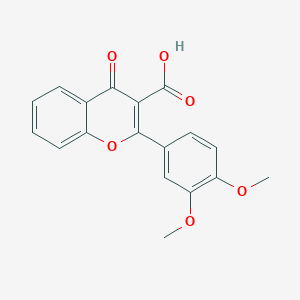
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
